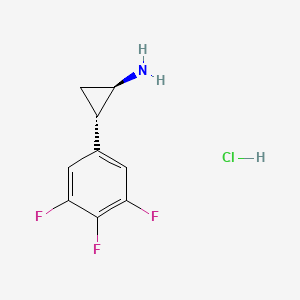

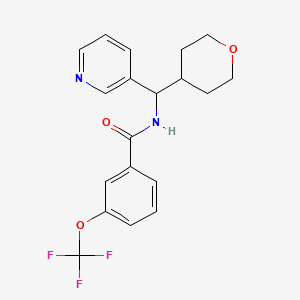

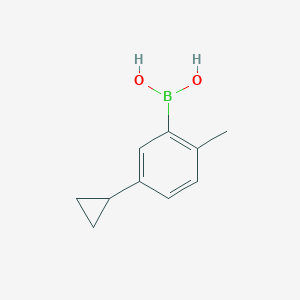

![molecular formula C21H22FN3O3S B2492045 Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate CAS No. 852133-79-0](/img/structure/B2492045.png)

Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate involves multiple steps, including interaction with different arylidinemalononitrile derivatives and cyanoacrylate derivatives. These processes yield various compounds through reactions at room temperature, showcasing the compound's versatile reactivity and potential for modification (Mohamed, 2021).

Molecular Structure Analysis

Structural determination of similar compounds reveals complex molecular interactions, such as hydrogen-bonded dimers and quartets, which contribute to their stability and reactivity. The crystal structures of related compounds provide insights into their molecular conformations and potential binding sites, which are crucial for understanding their chemical behavior and interactions (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, leading to the formation of new compounds with distinct properties. These reactions include nucleophilic displacements and condensation reactions, highlighting the compound's chemical versatility and its potential as a precursor for further chemical synthesis (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structures, are essential for understanding their behavior in different environments. These properties are determined through various analytical techniques, including X-ray diffraction and spectroscopic methods, providing valuable information for the compound's application in material science and pharmaceutical formulations (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are crucial for the development of new compounds with desired biological or physical properties. Studies on derivatives of this compound contribute to a deeper understanding of its chemical properties and potential applications in creating novel molecules with specific functions (Jeankumar et al., 2013).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The compound has been involved in the synthesis of heterocyclic compounds, demonstrating significant anti-inflammatory, analgesic, and antipyretic activities. For instance, research on heterocyclic compounds, including the synthesis of imidazothiazole and imidazobenzothiazole derivatives, revealed their potential for anti-inflammatory and analgesic activities (Abignente et al., 1983).

Antimicrobial and Anticancer Activities

Further studies have extended into the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their biological activities. These synthesized compounds, including ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, have been screened for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013).

Inhibition of Mycobacterium tuberculosis

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for the inhibition of Mycobacterium tuberculosis GyrB. Among the studied compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against all tests, including the inhibition of Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and antituberculosis activity without cytotoxic effects at 50 μM (Jeankumar et al., 2013).

Structural Studies

The structural aspects of similar compounds have been explored, revealing their potential for forming hydrogen-bonded dimers and quartets, contributing to the understanding of their chemical behavior and potential interactions in biological systems (Lynch & Mcclenaghan, 2004).

Synthesis of Piperidine Substituted Derivatives

The synthesis of piperidine substituted benzothiazole derivatives, starting from ethyl 2-aminobenzo[d]thiazole-6-carboxylate, has been investigated for their biological properties. These synthesized compounds have shown promising antibacterial and antifungal activities, highlighting the versatility of the core chemical structure in generating biologically active compounds (Shafi et al., 2021).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazoles, another structural component of the compound, are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Mode of Action

For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazoles have also been associated with a broad spectrum of biological activities .

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of certain groups in similar compounds has been reported to enhance cellular accumulation, which could potentially influence the bioavailability .

Result of Action

Compounds with similar structures have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S/c1-3-28-20(27)15-5-4-10-24(11-15)19(26)18-13(2)25-12-17(23-21(25)29-18)14-6-8-16(22)9-7-14/h6-9,12,15H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZBXDOFLWQBOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

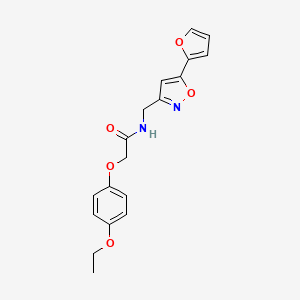

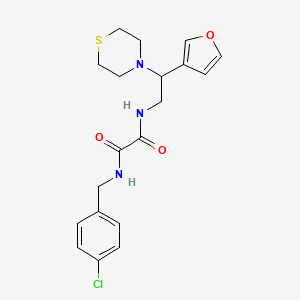

![N-Tert-butyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2491962.png)

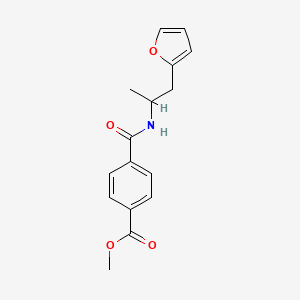

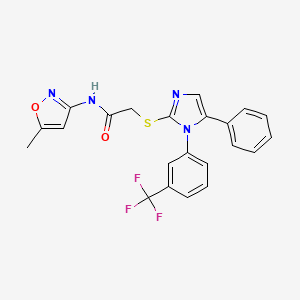

![2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2491978.png)

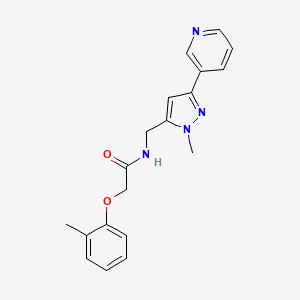

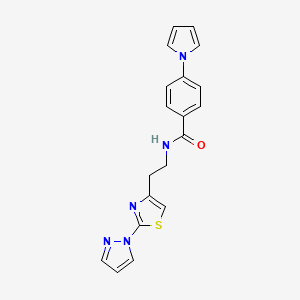

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)

![2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2491984.png)